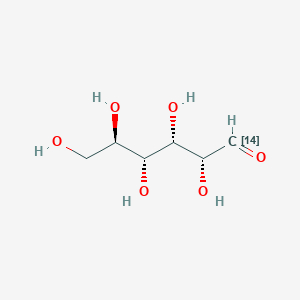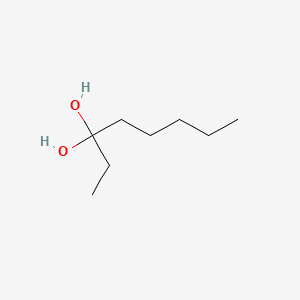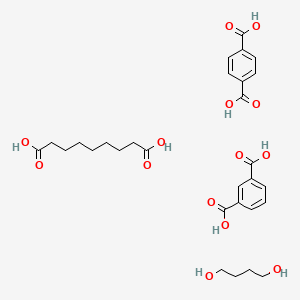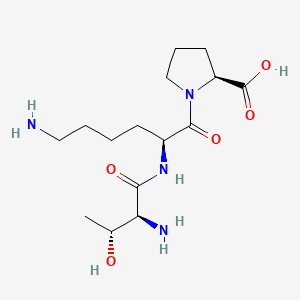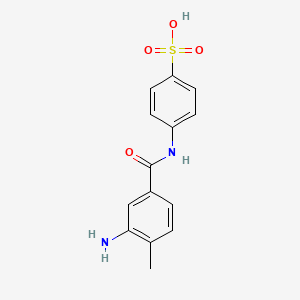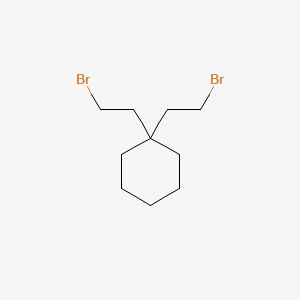
1,1-Bis(2-bromoethyl)cyclohexane
説明
1,1-Bis(2-bromoethyl)cyclohexane is a chemical compound with the molecular formula C10H18Br2 . It has an average mass of 298.058 Da and a monoisotopic mass of 295.977509 Da . It is also known by its IUPAC name, Cyclohexane, 1,1-bis(2-bromoethyl)- .
Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 12 non-H bonds, 2 rotatable bonds, and 1 six-membered ring . It consists of 18 Hydrogen atoms, 10 Carbon atoms, and 2 Bromine atoms .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H18Br2 . It has an average mass of 298.058 Da and a monoisotopic mass of 295.977509 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., were not available in the search results.科学的研究の応用
Chemical Synthesis
1,1-Bis(2-bromoethyl)cyclohexane plays a role in chemical synthesis, particularly in the formation of selenium transfer reagents. One study outlines how it reacts with cyclohexene in alcohol under reduced pressure, leading to various selenation products (Takanohashi, Tabata, Tanase, & Akabori, 1993).
Material Science
In the field of material science, derivatives of this compound have been used in the preparation of epoxy laminates. These laminates exhibit notable mechanical properties, electrical strength, and chemical resistance, making them valuable in various industrial applications (Kagathara & Parsania, 2001).
Polymer Chemistry
The compound has significance in polymer chemistry, particularly in the synthesis of polyimides. These polyimides demonstrate excellent solubility in organic solvents and offer good mechanical properties and thermal stability. This makes them potentially useful in a variety of technological applications (Yang, Su, & Hsiao, 2004).
Crystallography
This compound-related compounds have been studied in crystallography for understanding molecular structures. For instance, the synthesis and crystal structure of 1,1′-(cyclohexane-1,2-diyl)bis(3-allylthiourea), a compound with relevance to this compound, was explored (Shu-ping, 2012).
Kinetic Studies
The kinetics of reactions involving this compound and similar compounds have been investigated, providing insights into reaction mechanisms and rates, crucial for optimizing industrial chemical processes (Neverov & Brown, 1998).
Thermal Analysis
Thermal decomposition analysis of compounds related to this compound, such as 1,1-bis(tert-butylperoxy)cyclohexane, has been studied. This research is vital for understanding the stability and safety of these compounds in industrial applications (Hsueh, Chen, Chen, & Shu, 2016).
Catalysis
Compounds structurally related to this compound have been utilized in catalytic processes, such as in the oxidation of cyclohexane. These studies offer valuable insights into the development of efficient and environmentally friendly catalysts (Hazra, Mukherjee, Silva, & Pombeiro, 2014).
Safety and Hazards
特性
IUPAC Name |
1,1-bis(2-bromoethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Br2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXYUBGKERAFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309255 | |
| Record name | 1,1-Bis(2-bromoethyl)-cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3187-34-6 | |
| Record name | NSC211497 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Bis(2-bromoethyl)-cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





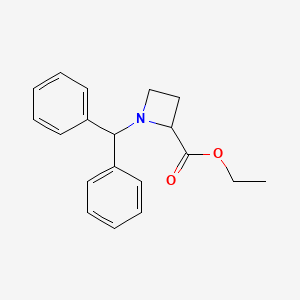

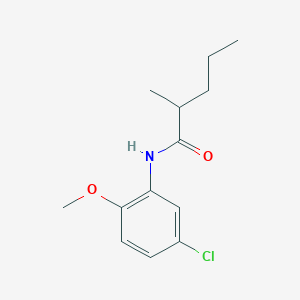
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1606292.png)
![Ethanediamide, N,N'-bis[5-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1606297.png)
